7-(Difluoromethyl)-1,4-oxazepane is a heterocyclic compound characterized by a seven-membered ring containing both nitrogen and oxygen atoms. Its molecular formula is with a molecular weight of 151.15 g/mol. The compound is notable for its difluoromethyl substituent, which enhances its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science.
This compound can be classified as a member of the oxazepane family, which are saturated heterocycles containing one nitrogen and one oxygen atom in the ring structure. 7-(Difluoromethyl)-1,4-oxazepane is synthesized primarily through difluoromethylation processes involving pre-formed oxazepane rings.
The synthesis of 7-(Difluoromethyl)-1,4-oxazepane typically involves the following methods:
The reactions are generally conducted under controlled conditions to optimize yield and minimize by-products. Temperature, pressure, and reaction time are critical factors that influence the outcome of the synthesis.
The structure of 7-(Difluoromethyl)-1,4-oxazepane can be represented by its InChI key (BPFDCJUMTPFAQM-UHFFFAOYSA-N) and SMILES notation (C1CNCCOC1C(F)F). The compound features a seven-membered ring with specific stereochemistry influenced by the difluoromethyl group.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 151.15 g/mol |
IUPAC Name | 7-(difluoromethyl)-1,4-oxazepane |
InChI | InChI=1S/C6H11F2NO/c7-6(8)5-1-2-9-3-4-10-5/h5-6,9H,1-4H2 |
InChI Key | BPFDCJUMTPFAQM-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCOC1C(F)F |
7-(Difluoromethyl)-1,4-oxazepane can undergo several types of chemical reactions:
Key reagents used in these reactions include:
The mechanism of action for 7-(Difluoromethyl)-1,4-oxazepane involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the difluoromethyl group enhances binding affinity and selectivity towards these targets, enabling inhibition or modulation of their activity. This property is particularly relevant in drug design where selective targeting is crucial for therapeutic efficacy.
The physical properties of 7-(Difluoromethyl)-1,4-oxazepane include:
Chemical properties include:
Relevant data on reactivity indicates that the difluoromethyl group contributes to increased electrophilicity, making it a valuable precursor in various synthetic applications.
7-(Difluoromethyl)-1,4-oxazepane has diverse applications in scientific research:
The installation of the –CF₂H group proceeds primarily via two electrophilic fluorination pathways:
Electrophilic Difluoromethylation: Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or NFSI (N-fluorobenzenesulfonimide) enable direct fluorination of oxazepane-derived carbanions or enolates. Ag(I)-catalyzed decarboxylative fluorination of malonic acid derivatives provides α-fluorocarboxylic acids or gem-difluoroalkanes under tailored conditions (e.g., AgNO₃/PhCO₂Na in CH₃CN/H₂O/hexane at 55°C yields difluorinated products) [2] [8].
Radical Pathways: Photoredox catalysis (e.g., Ru/Ir complexes) generates difluoromethyl radicals (•CF₂H) from precursors like bromodifluoromethane (HCF₂Br). These species undergo Giese-type additions to electron-deficient alkenes on the oxazepane ring [6] [8]. Selectfluor acts as both fluorine source and terminal oxidant, facilitating Mn-mediated C–H fluorination at benzylic/allylic sites adjacent to nitrogen [2].
Mechanistic Insight: The –CF₂H group exhibits unique reactivity due to fluorine’s electronegativity and the C–F bond strength (∼485 kJ/mol). Difluoromethyl anions (:CF₂H⁻), generated via umpolung under flow conditions, display nucleophilic character but require stabilization by potassium cations or crown ethers to suppress decomposition [6].
Continuous flow systems overcome limitations of batch processing for medium-ring heterocycles:
Table 1: Performance Metrics for Flow vs. Batch Synthesis of 7-(Difluoromethyl)-1,4-oxazepane Precursors
Parameter | Batch Process | Flow Process | Improvement Factor |
---|---|---|---|
Residence Time (s) | 3600 | 0.31 | 11,600× |
Yield (%) | 35–52 | 77–96 | 1.8–2.2× |
Byproduct Formation | 15–28% | <3% | 5–9× reduction |
Scale-up Capacity | Limited | >100 g/h | Industrial feasible |
Seven-membered oxazepane synthesis faces entropic penalties and transannular strain. Key regioselective approaches include:
Table 2: Regioselectivity Outcomes in Oxazepane Cyclization Pathways
Precursor Type | Catalyst/Reagent | Product Regiochemistry | Yield (%) |
---|---|---|---|
o-Bromobenzyl ether | Pd(OAc)₂/KOAc | 8-endo Oxocine | 86 |
o-Bromobenzyl ether | Pd(PPh₃)₄/Et₃N | 7-endo Oxepine | 67 |
1,4-Dicarbonyl derivative | TMSOTf/TPP (flow) | 1,4-Oxazepane | 91 |
Malonic acid derivative | AgNO₃/K₂HPO₄ | 7-CF₂H-1,4-oxazepane | 54 |
Catalysis underpins C–F bond formation efficiency:
Mechanistic Advantage: Cooperative Ag(I)/photoredox catalysis merges SET oxidation of carboxylates with fluorine atom transfer (FAT), achieving turnover frequencies (TOF) >200 h⁻¹ for –CF₂H installation [2].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.:
CAS No.: 129725-38-8